2,5-Dithioxo-3-(p-tolyl)-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one
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Overview
Description
2,5-Dithioxo-3-(p-tolyl)-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one is a heterocyclic compound that contains a thiazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dithioxo-3-(p-tolyl)-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one typically involves the reaction of 4-methylbenzaldehyde with thiourea and α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazole, which then undergoes cyclization to form the final product. The reaction conditions often include the use of ethanol as a solvent and heating to reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Dithioxo-3-(p-tolyl)-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2,5-Dithioxo-3-(p-tolyl)-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,5-Dithioxo-3-(p-tolyl)-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thiazole and pyrimidine rings can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings, such as thiazole-4-carboxylic acid.
Pyrimidine derivatives: Compounds with similar pyrimidine rings, such as 2-aminopyrimidine.
Uniqueness
2,5-Dithioxo-3-(p-tolyl)-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one is unique due to the combination of its thiazole and pyrimidine rings, along with the presence of both sulfanyl and thioxo groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
3-(4-methylphenyl)-2,5-bis(sulfanylidene)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS3/c1-6-2-4-7(5-3-6)15-9-8(19-12(15)18)10(16)14-11(17)13-9/h2-5H,1H3,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLWWOZPKLXEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC(=S)N3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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